molecular formula C18H22N2O3S2 B11255312 Ethyl 6-(propan-2-YL)-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate

Ethyl 6-(propan-2-YL)-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate

Cat. No.: B11255312
M. Wt: 378.5 g/mol
InChI Key: ZOQPQCUTVWZFCO-UHFFFAOYSA-N
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Description

Ethyl 6-(propan-2-yl)-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thiophene ring, a pyridine ring, and an ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(propan-2-yl)-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester.

    Introduction of the Propan-2-yl Group: This step involves the alkylation of the thieno[2,3-c]pyridine core using an appropriate alkylating agent under basic conditions.

    Amidation Reaction: The thiophene-2-amido group is introduced through an amidation reaction, where the corresponding amine reacts with an activated carboxylic acid derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 6-(propan-2-yl)-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at various functional groups, such as the ester or amide, to form corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thieno[2,3-c]pyridine derivatives.

Scientific Research Applications

Ethyl 6-(propan-2-yl)-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 6-(propan-2-yl)-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in various biological processes.

    Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl 6-(propan-2-yl)-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can be compared with other thienopyridine derivatives:

    Ethyl 2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate: Lacks the propan-2-yl group, which may affect its biological activity and chemical properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially altering its reactivity and solubility.

    6-(Propan-2-yl)-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid: The free carboxylic acid form, which may have different solubility and reactivity compared to the ester derivatives.

This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N2O3S2

Molecular Weight

378.5 g/mol

IUPAC Name

ethyl 6-propan-2-yl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C18H22N2O3S2/c1-4-23-18(22)15-12-7-8-20(11(2)3)10-14(12)25-17(15)19-16(21)13-6-5-9-24-13/h5-6,9,11H,4,7-8,10H2,1-3H3,(H,19,21)

InChI Key

ZOQPQCUTVWZFCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=CS3

Origin of Product

United States

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